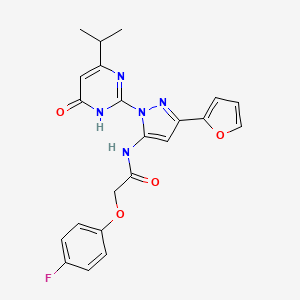

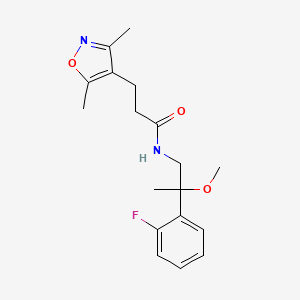

![molecular formula C18H20F3N3O2 B3018636 2,5-二甲基-N-[2-[4-(三氟甲基)-5,6,7,8-四氢喹唑啉-2-基]乙基]呋喃-3-甲酰胺 CAS No. 1396849-89-0](/img/structure/B3018636.png)

2,5-二甲基-N-[2-[4-(三氟甲基)-5,6,7,8-四氢喹唑啉-2-基]乙基]呋喃-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

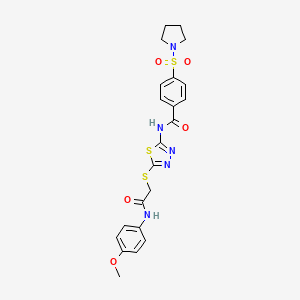

The compound contains several functional groups including a furan ring, a tetrahydroquinazolin ring, and a trifluoromethyl group . Furan is a heterocyclic compound with a five-membered aromatic ring, including four carbon atoms and one oxygen . Tetrahydroquinazolin is a type of quinazolinone, which is a class of organic compounds that are commonly used in medicinal chemistry due to their wide range of biological activities . The trifluoromethyl group is a common substituent in medicinal chemistry, known for its ability to modulate the physical-chemical properties of drug molecules .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The furan ring could potentially be synthesized through a Paal-Knorr Furan Synthesis . The tetrahydroquinazolin ring might be formed through a condensation reaction . The trifluoromethyl group could be introduced through various methods, such as the use of trifluoromethylating reagents .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan ring is aromatic and planar, while the tetrahydroquinazolin ring is likely to be non-planar due to the presence of two nitrogen atoms . The trifluoromethyl group is electron-withdrawing, which could affect the electronic distribution and reactivity of the molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The furan ring is aromatic and may undergo electrophilic aromatic substitution . The tetrahydroquinazolin ring could potentially undergo reactions at the nitrogen atoms . The trifluoromethyl group is generally stable but can participate in certain reactions under specific conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings and functional groups could affect properties such as solubility, melting point, and boiling point .科学研究应用

合成化学应用

- 该化合物的结构框架已被用于合成喹啉连接的呋喃-2(3H)-酮,显示出抗炎和抗菌特性,并具有降低的胃肠道毒性和脂质过氧化作用。这些化合物对金黄色葡萄球菌和大肠杆菌表现出显着的活性 (Alam 等,2011 年)。

- 另一项研究证明了 4-氧代喹唑啉-3(4H)-基)呋喃-2-甲酰胺衍生物作为有效的酪氨酸酶抑制剂,为治疗与黑色素过量产生的疾病提供了新的方法 (Dige 等,2019 年)。

生物学研究

- 呋喃甲酰胺衍生物已被确定为致死性 H5N1 甲型流感病毒的新型抑制剂,突出了它们作为抗病毒剂的潜力。其中,某些衍生物表现出有效的抗病毒活性,表明它们在开发甲型流感病毒感染新疗法中的作用 (Yongshi 等,2017 年)。

- 从该化合物衍生的新型苯并二呋喃基衍生物显示出有希望的抗炎和镇痛活性,表明它们作为治疗剂的潜力 (Abu‐Hashem 等,2020 年)。

材料科学

- 在材料科学中,已探索了该衍生物在通过与近红外吸收的菁染料共敏化来提高染料敏化太阳能电池的光电转换效率中的应用 (Wu 等,2009 年)。

作用机制

Target of Action

Molecules with a-CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

The mode of action of this compound involves a key hydrogen bonding interaction with the protein, which lowers the pKa of the cyclic carbamate, thereby enhancing its inhibitory activity against the reverse transcriptase enzyme .

Biochemical Pathways

Compounds with similar structures have been found to influence theanti-influenza activity

Pharmacokinetics

The presence of thetrifluoromethyl group (-CF3) and the hetero aliphatic ring in the compound’s structure could potentially influence its pharmacokinetic properties .

Result of Action

The result of the compound’s action is an enhanced inhibitory activity against the reverse transcriptase enzyme , which could potentially lead to a decrease in the replication of certain viruses .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The trifluoromethyl group (-CF3) in the compound’s structure could potentially enhance its stability and efficacy in different environments .

安全和危害

属性

IUPAC Name |

2,5-dimethyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3N3O2/c1-10-9-13(11(2)26-10)17(25)22-8-7-15-23-14-6-4-3-5-12(14)16(24-15)18(19,20)21/h9H,3-8H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXLHCRCIPVRHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCCC2=NC3=C(CCCC3)C(=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3018565.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B3018568.png)

![1-phenyl-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B3018570.png)